2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone
CAS No.:
Cat. No.: VC9682977
Molecular Formula: C19H22FN3O3
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22FN3O3 |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C19H22FN3O3/c1-26-14-6-7-15(16(20)12-14)17-8-9-18(24)23(21-17)13-19(25)22-10-4-2-3-5-11-22/h6-9,12H,2-5,10-11,13H2,1H3 |
| Standard InChI Key | HSXPOIKJMQCQQC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3)F |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3)F |
Introduction
The compound 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone is a synthetic organic molecule belonging to the pyridazinone class. Pyridazinones are known for their diverse biological activities, including analgesic, anti-inflammatory, and cardiotonic effects . This specific compound incorporates an azepane ring and a fluorinated methoxyphenyl group, which are structural features that can influence its pharmacological properties.
Biological Activities
Pyridazinone derivatives are known for their potential in treating various conditions due to their biological activities:
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Analgesic and Anti-inflammatory Activities: Many pyridazinones exhibit potent analgesic and anti-inflammatory effects, often without causing significant gastrointestinal side effects .
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Cardiotonic Effects: Some pyridazinones have shown cardiotonic activities, which could be beneficial in cardiovascular treatments .
While specific data on 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone is limited, its structural features suggest potential biological activity similar to other pyridazinones.
Research Findings
Research on pyridazinone derivatives highlights their versatility in drug design. For instance, modifications to the pyridazinone ring, such as the introduction of fluorinated or methoxy groups, can enhance specific biological activities . The presence of an azepane ring may influence the compound's pharmacokinetic properties, such as solubility and bioavailability.
| Compound Feature | Potential Impact |
|---|---|
| Fluorination | Increased stability and bioavailability |
| Methoxy Group | Enhanced lipophilicity and receptor affinity |
| Azepane Ring | Improved solubility and pharmacokinetics |
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